![molecular formula C10H17ClO B2801558 1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane CAS No. 2287331-99-9](/img/structure/B2801558.png)
1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane is a bicyclic compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a unique chemical structure that can be utilized in the development of new drugs with enhanced pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane is not fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane can have a variety of biochemical and physiological effects. These effects include the inhibition of certain enzymes, the modulation of neurotransmitter release, and the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane in lab experiments is its unique chemical structure, which can be utilized in the development of new drugs with enhanced pharmacological properties. However, one of the main limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions that researchers can pursue in the study of 1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane. These include:
1. Further exploration of the compound's mechanism of action and its potential therapeutic applications.
2. Development of new synthetic methods for the production of 1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane.
3. Investigation of the compound's potential as a lead compound for the development of new drugs with enhanced pharmacological properties.
4. Study of the compound's toxicity and its potential impact on human health.
5. Exploration of the compound's potential applications in other fields, such as materials science and nanotechnology.
In conclusion, 1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane is a compound with unique chemical properties that has been extensively studied for its potential applications in the field of medicinal chemistry. While there is still much to learn about this compound, researchers are optimistic about its potential as a lead compound for the development of new drugs with enhanced pharmacological properties.
Synthesemethoden
The synthesis of 1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane can be achieved through a variety of methods, including the use of Friedel-Crafts alkylation and Grignard reagents. The most commonly used method involves the reaction of 3-methoxypropyl magnesium bromide with 1-chloromethylcyclobutane in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane has been extensively studied for its potential applications in the field of medicinal chemistry. Researchers have found that this compound possesses a unique chemical structure that can be utilized in the development of new drugs with enhanced pharmacological properties.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO/c1-12-4-2-3-9-5-10(6-9,7-9)8-11/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQBTUGXJUVXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC12CC(C1)(C2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

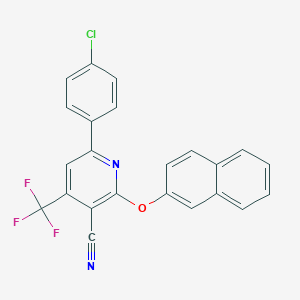
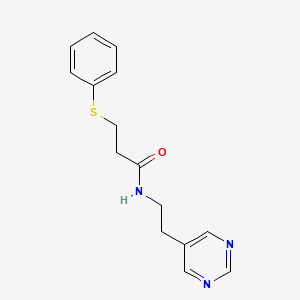
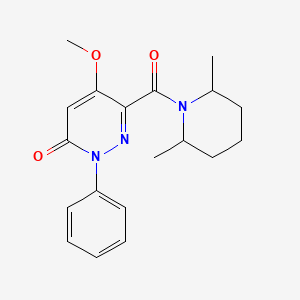
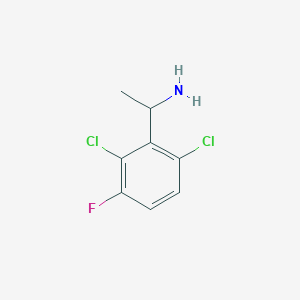

![4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2801487.png)
![2-(4-Fluorophenyl)-6-[(2-methylphenyl)acetyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2801488.png)

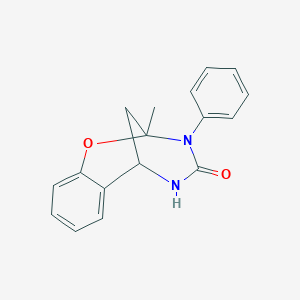
![N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2801493.png)

![6-(Pyridin-2-yl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2801495.png)
![3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2801497.png)
![1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2801498.png)